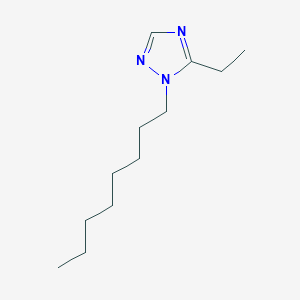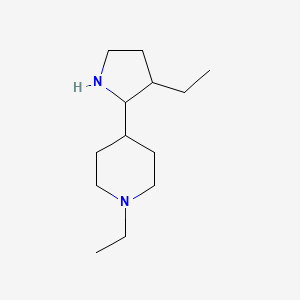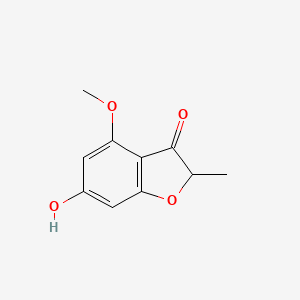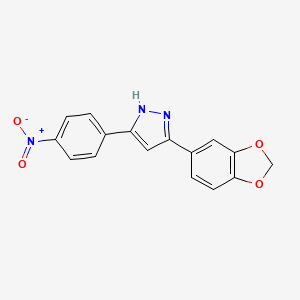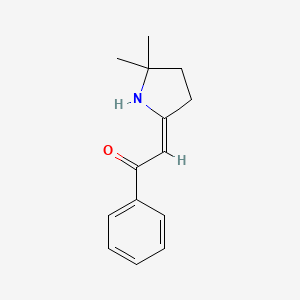
(2Z)-2-(5,5-dimethylpyrrolidin-2-ylidene)-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(5,5-dimethylpyrrolidin-2-ylidene)-1-phenylethanone is an organic compound that belongs to the class of ketones This compound features a pyrrolidine ring substituted with dimethyl groups and a phenyl group attached to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5,5-dimethylpyrrolidin-2-ylidene)-1-phenylethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents like methyl iodide in the presence of a strong base.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Formation of the Ethanone Moiety: The ethanone moiety can be formed through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other chemicals.
Polymer Production: Potential application in the production of specialty polymers.
作用機序
The mechanism by which (2Z)-2-(5,5-dimethylpyrrolidin-2-ylidene)-1-phenylethanone exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.
類似化合物との比較
Similar Compounds
(2Z)-2-(pyrrolidin-2-ylidene)-1-phenylethanone: Lacks the dimethyl groups on the pyrrolidine ring.
(2Z)-2-(5,5-dimethylpyrrolidin-2-ylidene)-1-(4-methylphenyl)ethanone: Contains a methyl group on the phenyl ring.
Uniqueness
The presence of the dimethyl groups on the pyrrolidine ring and the phenyl group attached to the ethanone moiety distinguishes (2Z)-2-(5,5-dimethylpyrrolidin-2-ylidene)-1-phenylethanone from other similar compounds. These structural features may confer unique chemical and biological properties, making it a compound of interest for further research and development.
特性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
(2Z)-2-(5,5-dimethylpyrrolidin-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C14H17NO/c1-14(2)9-8-12(15-14)10-13(16)11-6-4-3-5-7-11/h3-7,10,15H,8-9H2,1-2H3/b12-10- |
InChIキー |
GYVJZRHTMIIFBC-BENRWUELSA-N |
異性体SMILES |
CC1(CC/C(=C/C(=O)C2=CC=CC=C2)/N1)C |
正規SMILES |
CC1(CCC(=CC(=O)C2=CC=CC=C2)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


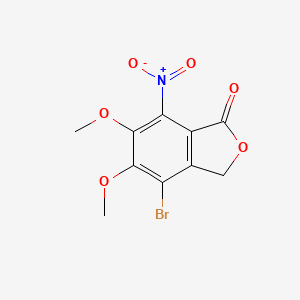
![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
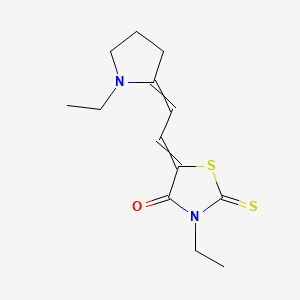

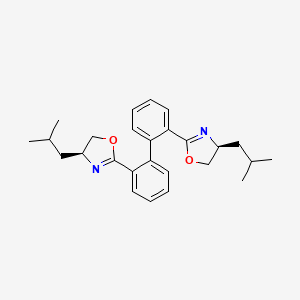
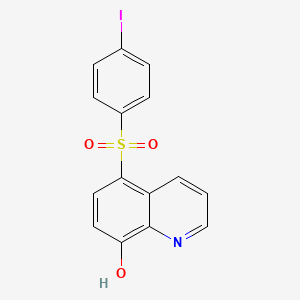
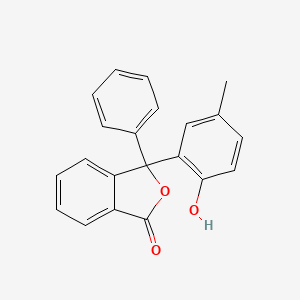
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)
